![molecular formula C8H8O2 B12527654 1-(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)ethan-1-one CAS No. 832110-86-8](/img/structure/B12527654.png)
1-(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-Oxabicyclo[410]hepta-2,4-dien-1-yl)ethan-1-one is a unique organic compound characterized by its bicyclic structure containing an oxygen bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)ethan-1-one typically involves the oxidation of cyclohexene. One method involves the use of dendritic complexes as catalysts to facilitate the oxidation process . The reaction conditions often include the presence of an oxidizing agent and a suitable solvent to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reactants to achieve higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different products.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while reduction can produce less oxidized forms of the compound.
Applications De Recherche Scientifique
1-(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a substrate in various chemical reactions to study reaction mechanisms and product formation.
Biology: The compound is employed in biological studies to investigate its effects on different biological systems.
Industry: The compound is used in the synthesis of other complex organic molecules and materials.
Mécanisme D'action
The mechanism of action of 1-(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and other proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexene oxide: A similar compound with a simpler structure, often used in similar types of chemical reactions.
1,2-Epoxycyclohexane: Another related compound with an epoxide group, used in various chemical and industrial applications.
Uniqueness
1-(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)ethan-1-one is unique due to its bicyclic structure with an oxygen bridge, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
832110-86-8 |
|---|---|
Formule moléculaire |
C8H8O2 |
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
1-(7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)ethanone |
InChI |
InChI=1S/C8H8O2/c1-6(9)8-5-3-2-4-7(8)10-8/h2-5,7H,1H3 |
Clé InChI |
DWOBMFDUJDTSOH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C12C=CC=CC1O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(3,5-Difluorophenyl)acetamido][(propan-2-yl)sulfanyl]acetic acid](/img/structure/B12527576.png)
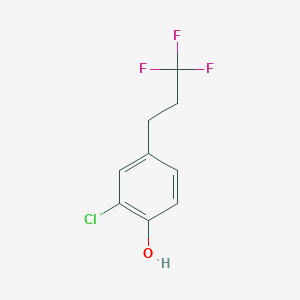
![2H,3H-Oxeto[3,2-D]pyrrolo[1,2-A]azepine](/img/structure/B12527590.png)
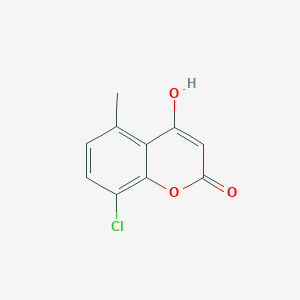
![N-[4-(benzenesulfonamidomethyl)-4-ethyloctyl]benzenesulfonamide](/img/structure/B12527612.png)

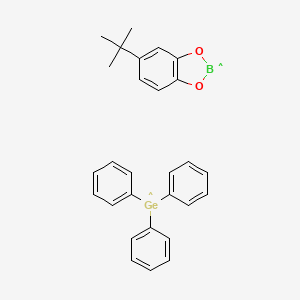
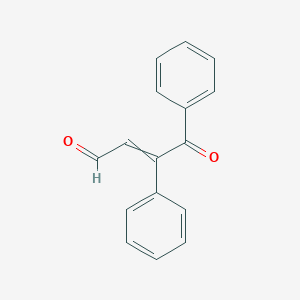
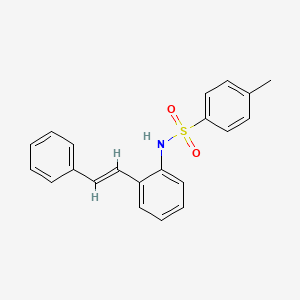
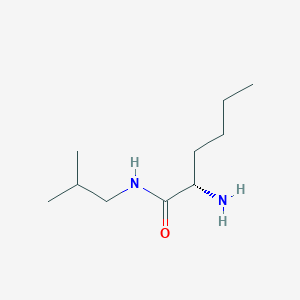
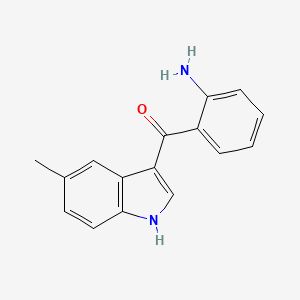
![N-{[(2S)-Pyrrolidin-2-yl]methyl}methanesulfonamide](/img/structure/B12527643.png)
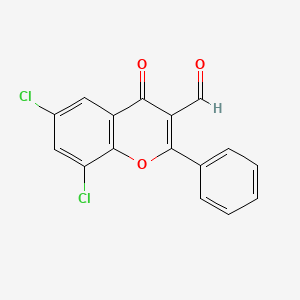
![9-[4-(1,3-Benzothiazol-2-YL)phenyl]-9H-carbazole](/img/structure/B12527669.png)
